Structural Elucidation of Bis(2-bromophenyl)methanol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Structural Elucidation of Bis(2-bromophenyl)methanol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Executive Summary
Bis(2-bromophenyl)methanol (C₁₃H₁₀Br₂O) is a highly sterically hindered diarylmethanol derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), specialized ligands, and advanced organic materials[1]. From an analytical perspective, the presence of two ortho-bromine atoms creates profound electronic anisotropy and restricts bond rotation, making its Nuclear Magnetic Resonance (NMR) profile a fascinating subject of study.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the observed chemical shifts, explore the structural dynamics dictated by the heavy halogens, and establish a self-validating experimental protocol for rigorous spectral acquisition.
Structural Dynamics & Anisotropy
The structural hallmark of bis(2-bromophenyl)methanol is the severe steric clash induced by the two bulky bromine atoms located at the ortho positions of the phenyl rings. This steric hindrance forces the two aromatic rings to twist out of coplanarity, locking the molecule into a time-averaged Cs symmetry on the NMR timescale.
This specific conformation places the central methine proton (CH-OH) directly into the deshielding cone of the adjacent aromatic ring currents. Furthermore, the electronegative hydroxyl oxygen exerts a strong inductive pull. These combined effects drastically alter the local magnetic environments of both the proton and carbon nuclei, leading to highly diagnostic chemical shifts[2].
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of bis(2-bromophenyl)methanol in CDCl₃ is characterized by a highly deshielded methine proton and a distinct vicinal coupling pattern[2].
Quantitative Data Table: ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.59 – 7.57 | Multiplet (m) | - | 2H | Aromatic CH (ortho to methine) |
| 7.35 – 7.29 | Multiplet (m) | - | 4H | Aromatic CH |
| 7.19 | ddd | 8.0, 6.4, 2.4 | 2H | Aromatic CH |
| 6.42 | Doublet (d) | 4.0 | 1H | Methine CH (CH-OH) |
| 2.50 | Doublet (d) | 4.0 | 1H | Hydroxyl OH |
Mechanistic Causality
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The Deshielded Methine (6.42 ppm): In a standard, unhindered benzylic alcohol, the methine proton typically resonates between 4.5 and 5.5 ppm. The extreme downfield shift to 6.42 ppm in this molecule is a direct consequence of the restricted conformation mentioned above[2]. The ortho-bromines force the methine proton into the maximum deshielding region of the aromatic π -systems.
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Vicinal Coupling (J = 4.0 Hz): The observation of a doublet for both the methine (6.42 ppm) and the hydroxyl (2.50 ppm) protons indicates that 3JHH coupling is occurring. This is a critical diagnostic marker: it proves that the CDCl₃ solvent is highly anhydrous and free of acidic impurities. In the presence of water or acid, rapid intermolecular proton exchange would decouple these spins, collapsing both signals into broad singlets[3].
¹³C NMR Chemical Shift Analysis
Due to the time-averaged Cs symmetry of the molecule in solution, the 13 carbon atoms resolve into exactly 7 distinct magnetic environments[2].
Quantitative Data Table: ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 140.9 | Quaternary (C) | Aromatic C1 (attached to CH-OH) |
| 132.9 | Methine (CH) | Aromatic CH |
| 129.5 | Methine (CH) | Aromatic CH |
| 128.7 | Methine (CH) | Aromatic CH |
| 127.8 | Methine (CH) | Aromatic CH |
| 123.6 | Quaternary (C) | Aromatic C2 (attached to Br) |
| 73.9 | Aliphatic (CH) | Benzylic C (CH-OH) |
Mechanistic Causality
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The Heavy Atom Effect (123.6 ppm): A typical un-substituted aromatic carbon resonates around 128.5 ppm. The quaternary carbon attached directly to the bromine atom is shifted upfield to 123.6 ppm. This is a classic manifestation of the "heavy atom effect" (or spin-orbit coupling). The large electron cloud of the bromine atom induces a local magnetic field that shields the attached ipso-carbon nucleus, pushing its resonance upfield.
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Inductive Deshielding (140.9 & 73.9 ppm): The quaternary carbon attached to the central methine group is pushed downfield to 140.9 ppm due to the electron-withdrawing nature of the adjacent oxygen atom. Similarly, the aliphatic benzylic carbon is heavily deshielded to 73.9 ppm, which is highly characteristic of a carbon bound to both an oxygen atom and two aromatic systems[2].
Self-Validating Experimental Protocol
To ensure the highest level of trustworthiness and reproducibility, the following protocol establishes a self-validating system. It utilizes internal referencing and strict environmental controls to prevent spectral artifacts.
Step 1: Anhydrous Sample Preparation Dissolve 15–20 mg of high-purity bis(2-bromophenyl)methanol in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS). Crucial step: The CDCl₃ must be stored over silver foil and activated 4Å molecular sieves to prevent the formation of phosgene and DCl, which would catalyze OH exchange and destroy the diagnostic vicinal coupling[3].
Step 2: Instrument Calibration & Shimming Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 4.0 cm to maintain optimal magnetic field ( B0 ) homogeneity. Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1–Z5) until the residual CHCl₃ line width at half-height is < 1.0 Hz.
Step 3: ¹H NMR Acquisition Acquire the proton spectrum at 400 MHz using a 30° pulse angle, 16 transients (scans), and a 1.0-second relaxation delay ( d1 ). Use TMS (0.00 ppm) as the primary internal reference and the residual CHCl₃ peak (7.26 ppm) as a secondary validation reference[4].
Step 4: ¹³C NMR Acquisition Acquire the carbon spectrum at 100 MHz using composite pulse decoupling (CPD) to remove proton couplings. Use 512 transients and a 2.0-second relaxation delay. Causality: The extended relaxation delay is mandatory to allow the quaternary carbons (140.9 ppm and 123.6 ppm), which lack efficient dipole-dipole relaxation mechanisms, to fully relax between pulses, ensuring accurate signal detection. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm[4].
Workflow Visualization
The following diagram outlines the logical sequence of the self-validating NMR acquisition protocol.
Workflow for the acquisition and processing of 1H and 13C NMR spectra.
References
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Title: S1 Organic Photoredox-Catalyzed Unimolecular PCET of Benzylic ... Source: rsc.org URL: [Link]
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Title: Synthesis of Unsymmetrical Diarylmethanols via C-Si bond ... Source: rsc.org URL: [Link]
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Title: NMR Chemical Shifts of Trace Impurities Source: illinois.edu URL: [Link]
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Title: NMR Solvent Data Chart Source: washington.edu URL:[Link]
